(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-bromobenzoate

Description

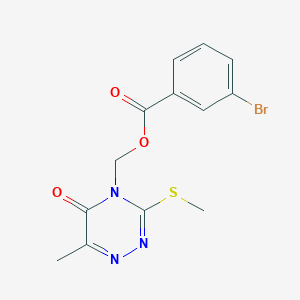

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-bromobenzoate is a triazinone derivative featuring a 1,2,4-triazin-5-one core substituted with a methylthio group at position 3, a methyl group at position 6, and a 3-bromobenzoate ester at the N4 position. The bromine substituent on the benzoate moiety may enhance lipophilicity and influence metabolic stability or binding interactions compared to other analogs.

Properties

IUPAC Name |

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O3S/c1-8-11(18)17(13(21-2)16-15-8)7-20-12(19)9-4-3-5-10(14)6-9/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBLXQRXEVHKSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)COC(=O)C2=CC(=CC=C2)Br)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-bromobenzoate typically involves multi-step organic reactions. One common method involves the initial formation of the triazine ring through a cyclization reaction. This is followed by the introduction of the methylsulfanyl group and the bromobenzoate moiety through substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-bromobenzoate can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted benzoates.

Scientific Research Applications

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-bromobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-bromobenzoate involves its interaction with specific molecular targets. The triazine ring and bromobenzoate moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methylsulfanyl group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Comparison with Similar Triazinone Derivatives

Substituted Benzoate Esters

The closest structural analog is [6-methyl-3-(methylsulfanyl)-5-oxo-1,2,4-triazin-4(5H)-yl]methyl 5-chloro-2-nitrobenzoate (CAS: 877643-16-8, C₁₃H₁₁ClN₄O₅S), which replaces the 3-bromobenzoate group with a 5-chloro-2-nitrobenzoate ester . Key differences include:

- Steric and Lipophilic Effects : The nitro group introduces greater steric hindrance and polarity, whereas bromine enhances lipophilicity (higher logP), possibly improving membrane permeability.

Triazinone Derivatives with Heterocyclic Substituents

- Diethyl Phosphonate Derivatives: Compounds like diethyl {(6-substituted-4-oxo-4H-chromen-3-yl)[(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)amino]methyl}phosphonates (e.g., 11a,b) incorporate chromone moieties and phosphonate groups, which may enhance water solubility and metal-binding capacity compared to the target compound’s benzoate ester .

- Pyranoquinoline Hybrids: Derivatives such as 6-ethyl-3-{[(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)imino]methyl}-4H-pyrano[3,2-c]quinoline-4,5(6H)-dione (e.g., 19) feature fused quinoline systems, which could confer fluorescence properties or intercalation abilities absent in the target compound .

Polymeric Triazinone Derivatives

Compounds like Poly(oxy-1,2-ethanediyl), α-[[6-[[6-(1,1-dimethylethyl)-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl]amino]-1,6-dioxohexyl]-ω-butoxy- (CAS: 75856-21-2) are polymeric surfactants with triazinone cores, highlighting industrial applications in contrast to the target compound’s likely pharmaceutical focus .

Physicochemical Properties

Biological Activity

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-bromobenzoate is a derivative of the triazine family, which has garnered attention due to its diverse biological activities. The presence of various functional groups in its structure suggests potential applications in pharmacology, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

This compound can be characterized by the following molecular formula:

- Molecular Formula : C₁₃H₁₃BrN₄O₂S

- Molecular Weight : 357.23 g/mol

The structure consists of a triazine core with a methylthio group and a bromobenzoate moiety, which contributes to its biological activity.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The following sections summarize key findings regarding its biological effects.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In a study evaluating the antibacterial efficacy of related triazine derivatives, the compounds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics such as ampicillin and streptomycin .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacterial Strain |

|---|---|---|---|

| Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae |

| Compound 11 | 0.011 | - | Escherichia coli |

| Compound 12 | 0.015 | - | Staphylococcus aureus |

Anticancer Activity

Research on similar triazine derivatives has revealed their potential as anticancer agents. For instance, compounds exhibiting structural similarities to this compound have been shown to inhibit cancer cell proliferation in vitro, particularly against human tumor cell lines . The mechanism often involves the modulation of cell cycle progression and induction of apoptosis.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within microbial and cancerous cells. The triazine ring may interact with enzymes or receptors critical for cell survival and replication:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could affect receptor signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study highlighted that a derivative closely related to this compound demonstrated superior antibacterial activity against E. coli and S. aureus, with MIC values significantly lower than those of conventional antibiotics .

- Anticancer Potential : Another investigation into triazine derivatives indicated that certain compounds led to a marked decrease in viability of cancer cells (e.g., KB, HepG2) at low concentrations (IC50 values around 10 µM), suggesting a robust anticancer potential .

Q & A

Basic: What are the key steps and considerations for synthesizing this compound?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the triazinone core followed by functionalization. Key steps include:

- Triazinone Core Formation: Condensation of thiourea derivatives with ketones or esters under acidic or basic conditions .

- Bromobenzoate Esterification: Coupling the triazinone intermediate with 3-bromobenzoyl chloride using a base (e.g., DMAP) to activate the hydroxyl group .

- Reaction Optimization: Control of temperature (60–80°C) and solvent polarity (DMF or THF) to minimize side reactions .

Critical Considerations:

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Yield Improvement: Adjust stoichiometry (1.2–1.5 equiv of bromobenzoyl chloride) and catalyst loading (2–5 mol% DMAP) .

Advanced: How can researchers resolve discrepancies in NMR data during structural elucidation?

Answer:

Discrepancies in H/C NMR data (e.g., unexpected splitting or shifts) may arise from:

- Dynamic Stereochemistry: Use variable-temperature NMR to detect rotational barriers in the triazinone or benzoate moieties .

- Impurity Interference: Employ 2D NMR (HSQC, HMBC) to confirm connectivity and rule out byproducts .

- X-ray Crystallography: Resolve ambiguous signals by obtaining a crystal structure, especially for confirming the Z/E configuration of the methylthio group .

Example Workflow:

Compare experimental NMR with computational (DFT) predictions .

Validate via DEPT-135 to distinguish CH and CH groups in the triazinone ring .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- IR Spectroscopy: Detect C=O stretches (~1720 cm) and C-Br vibrations (~560 cm) .

Advanced Tip: Use X-ray crystallography to resolve steric effects in the triazinone-benzoyl ester linkage .

Advanced: How can researchers optimize reaction yields when encountering unwanted byproducts?

Answer:

Common byproducts include hydrolyzed esters or dimerized triazinone derivatives. Mitigation strategies:

- Temperature Control: Lower reaction temperatures (≤70°C) to prevent ester hydrolysis .

- Catalyst Screening: Test Pd or Rh catalysts for selective coupling (e.g., avoiding C-Br bond activation) .

- Additive Use: Introduce scavengers (e.g., molecular sieves) to absorb water or acidic byproducts .

Case Study: In a Pd-catalyzed coupling, reducing Pd loading from 5 mol% to 2 mol% decreased dimer formation by 40% .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the bromobenzoate group .

- Moisture Avoidance: Use desiccants (silica gel) to inhibit ester hydrolysis .

- Short-Term Stability: Solutions in DMSO or DMF remain stable for 48 hours at 4°C .

Advanced: How to design structure-activity relationship (SAR) studies for biological activity?

Answer:

- Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing methylthio with ethylthio or altering bromine position) .

- Bioassay Design:

- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding affinities at target active sites .

Data Interpretation: Correlate logP values (calculated via HPLC) with cellular permeability trends .

Advanced: How to analyze contradictory reactivity data in substitution reactions?

Answer:

Contradictions (e.g., unexpected regioselectivity in nucleophilic substitution) may arise from:

- Solvent Effects: Polar aprotic solvents (DMF) favor SNAr mechanisms, while THF may promote radical pathways .

- Steric Hindrance: Bulky groups on the triazinone ring can block nucleophilic attack at the 3-bromo position .

- Catalyst Role: Test if Cu or Ag additives alter reaction pathways (e.g., via π-complexation with the aryl bromide) .

Methodology:

Conduct kinetic studies (NMR monitoring) to track intermediate formation.

Compare DFT-calculated activation energies for competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.